molecular formula C18H21NO2S.C4H4O4 B140002 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate CAS No. 125981-99-9

6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate

Cat. No. B140002
M. Wt: 431.5 g/mol
InChI Key: QMNZEONOILXNRC-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used to treat major depressive disorders and is known for its unique mechanism of action.

Mechanism Of Action

The exact mechanism of action of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it has a well-established synthesis method and is readily available. In addition, its unique mechanism of action makes it a valuable tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it can be difficult to control the dosage and administration of the drug, which may affect the results of experiments.

Future Directions

There are several future directions for research on 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research is to further investigate its mechanism of action and how it affects the neurochemistry of depression and other psychiatric disorders. Another area of research is to explore the potential therapeutic uses of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for other conditions, such as chronic pain and neuropathic disorders. Finally, there is a need for more studies to compare the efficacy and safety of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate to other antidepressant drugs.

Synthesis Methods

The synthesis of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate involves the condensation of 2-dimethylaminoethanol with 10,11-dihydrodibenzo(b,f)thiepin-10-one in the presence of sodium ethoxide. The resulting product is then treated with maleic acid to form the hydrogen maleate salt of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. This synthesis method has been well-established and has been used to produce 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for both clinical and research purposes.

Scientific Research Applications

Maprotiline has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorders and has been used in clinical trials to compare its efficacy to other antidepressant drugs. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been studied for its effects on other psychiatric disorders, such as anxiety and bipolar disorder.

properties

CAS RN

125981-99-9

Product Name

6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate

Molecular Formula

C18H21NO2S.C4H4O4

Molecular Weight

431.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(dimethylamino)ethoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol

InChI

InChI=1S/C18H21NO2S.C4H4O4/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;5-3(6)1-2-4(7)8/h3-9,15,20H,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

QMNZEONOILXNRC-WLHGVMLRSA-N

Isomeric SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O

SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O

synonyms

Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-6-(2-(dimethylamino)ethoxy)-, (Z)-2-butenedioate (1:1) (salt)

Origin of Product

United States

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